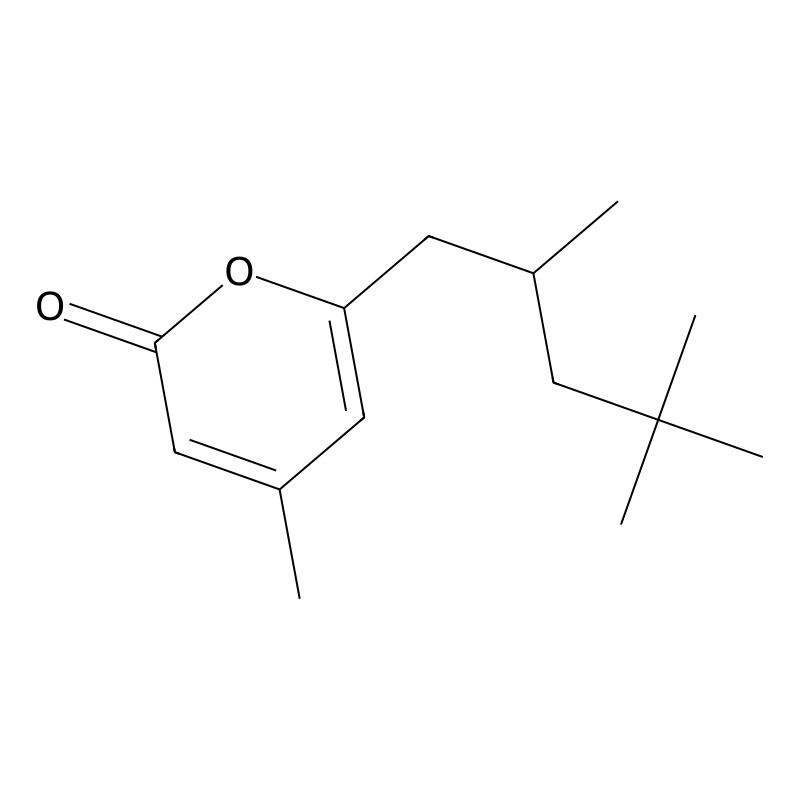

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Cosmetology

Methods of Application or Experimental Procedures: The shampoo containing Piroctone Olamine is applied twice a week for the first two weeks and once weekly in the four-week follow-up period . This frequency of treatment corresponds approximately to actual consumer habits .

Results or Outcomes: The efficacy of Piroctone Olamine in treating dandruff is evaluated against a placebo or a reference product . The severity of dandruff is assessed by four skilled graders independent of each other prior to each treatment and finally seven days after the last shampoo .

Application in Drug Delivery Systems

Methods of Application or Experimental Procedures: The interaction between Octopirox and modified β-cyclodextrin-derivatives is studied using 1H- and 2D-ROESY NMR spectroscopy, Job-Plot and isothermal titration calorimetry (ITC) . The complexes are polymerized with comonomers and subjected to aqueous extraction followed by quantification of Octopirox release by means of UV-spectroscopy .

Results or Outcomes: NMR data suggests the formation of highly ordered complexes . ITC measurements allowed the identification of their stoichiometries and the thermodynamic data . By using cyclodextrin and methacrylated cyclodextrin-derivatives, a retarded release dependent of the Octopirox/cyclodextrin host-guest system was expected .

Application in Quality Tests and Assays

Summary of the Application: Piroctone olamine, another name for “4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one”, is used as a reference standard in specified quality tests and assays as specified in the USP compendia .

Methods of Application or Experimental Procedures: As a reference standard, Piroctone olamine is used to determine strength, quality, purity, and identity in prescribed USP-NF monograph tests and assays .

Results or Outcomes: The use of Piroctone olamine as a reference standard ensures the accuracy and reliability of the tests and assays .

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a chemical compound characterized by the molecular formula and a molecular weight of approximately 222.32 g/mol. This compound features a pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom. The presence of the 2,4,4-trimethylpentyl group contributes to its unique properties and potential applications in various fields, including biochemistry and organic synthesis .

- Nucleophilic Substitution: The carbonyl group in the pyran ring can participate in nucleophilic attack.

- Electrophilic Addition: The double bond in the pyran structure allows for electrophilic addition reactions.

- Condensation Reactions: It can react with alcohols or amines to form esters or amides.

These reactions are essential for synthesizing derivatives that may have enhanced biological activities or different physical properties .

Research indicates that 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one exhibits significant biological activities. It has been noted for its potential antimicrobial properties and may also have applications in treating skin conditions due to its ability to inhibit fungal growth. The compound is toxic to aquatic life, indicating that it may have broader ecological implications .

Several methods exist for synthesizing 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one:

- Condensation Reactions: Combining appropriate aldehydes and ketones under acidic conditions can yield this compound.

- Cyclization Reactions: Starting materials with suitable functional groups can undergo cyclization to form the pyran ring.

- Functional Group Manipulation: Existing compounds can be modified through various organic reactions to introduce the desired substituents .

The applications of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one are diverse:

- Biochemical Research: Used in proteomics and other biochemical studies due to its unique structure.

- Agricultural Chemistry: Potential use as a pesticide or fungicide owing to its antimicrobial properties.

- Cosmetic Industry: Investigated for use in formulations aimed at treating dandruff and other scalp conditions due to its antifungal activity .

Interaction studies involving 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one focus on its effects on biological systems. For example:

- Antifungal Interactions: It has shown effectiveness against various fungal strains, suggesting potential as an antifungal agent.

- Ecotoxicology Studies: Its toxicity to aquatic organisms necessitates further investigation into environmental impacts and interactions with other chemicals in ecosystems .

Several compounds share structural features with 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-6-methyl-2H-pyran-2-one | C10H12O3 | Contains a hydroxyl group; different biological activity |

| 5-Methyl-3-cyclopentene-1,3-dione | C10H10O2 | Different ring structure; potential applications in synthesis |

| 6-Methyl-3-(1-methylethyl)-pyran-2-one | C12H18O2 | Similar pyran structure; used in flavor and fragrance industry |

The uniqueness of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one lies in its specific alkyl substituents and the resulting biological activities compared to these similar compounds .

The Friedel-Crafts acylation pathway represents a fundamental approach for synthesizing 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one through intermediate formation [1]. This methodology employs aluminum trichloride as a Lewis acid catalyst to facilitate the formation of acylium ions, which subsequently react with methyl methacrylate derivatives [16] [17].

The mechanism proceeds through initial coordination of aluminum trichloride with isononanoyl chloride, generating a highly electrophilic acylium ion intermediate [18]. The aluminum chloride catalyst activates the carbonyl carbon by withdrawing electron density, making it susceptible to nucleophilic attack by the enolate form of 3,3-dimethyl methacrylate [16] [20]. The reaction typically occurs at temperatures between 25-30°C for the initial acylation step, followed by gradual heating to 36-38°C [1].

Research findings demonstrate that the mass ratio of methylene chloride to aluminum trichloride significantly influences reaction efficiency, with an optimal ratio of 5:2 providing superior yields [1]. The dropwise addition of isononanoyl chloride over approximately 0.5 hours, followed by a 10-minute equilibration period, ensures controlled heat release and prevents violent exothermic reactions [1]. The subsequent addition of 3,3-dimethyl methacrylate generates hydrogen chloride gas, indicating successful intermediate formation [1].

Temperature control emerges as a critical factor in the Friedel-Crafts acylation process [17]. Maintaining reaction temperatures at 41-42°C during the reflux phase for 4-5 hours ensures complete consumption of starting materials while preventing decomposition of sensitive intermediates [1]. Sampling and detection protocols confirm reaction completion when no residual isononanoic acid remains detectable [1].

Calcium Oxide-Mediated Cyclization Strategies

Calcium oxide-mediated cyclization represents an emerging strategy for heterocyclic synthesis, particularly in the formation of pyran derivatives [23] [24]. While direct application to 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one synthesis requires further development, research demonstrates the effectiveness of calcium oxide nanocomposites in promoting cyclization reactions [23].

The mechanism of calcium oxide-mediated cyclization involves the formation of calcium alkoxide intermediates through deprotonation of hydroxyl groups [23]. These highly nucleophilic species facilitate intramolecular cyclization through attack on electrophilic centers, leading to ring closure [24]. The heterogeneous nature of calcium oxide catalysts provides advantages including easy separation, recyclability, and reduced environmental impact compared to homogeneous alternatives [23].

Recent studies on calcium oxide nanocatalysts demonstrate their effectiveness in synthesizing polyfunctionalized pyridine derivatives and 4H-pyran compounds under mild reaction conditions [23]. The high surface area of nanostructured calcium oxide enhances catalytic activity while maintaining selectivity for desired cyclization pathways [25]. These findings suggest potential applications in optimizing the cyclization step of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one synthesis.

Base-mediated annulation strategies using inorganic bases like potassium hydroxide and sodium sulfide provide alternative approaches for pyran formation [24]. Under nitrogen atmosphere conditions, potassium hydroxide promotes cyclization to yield cyclohexane-fused pyran derivatives, while aerobic conditions with sodium sulfide catalyst favor oxidative cyclization pathways [24]. These methodologies demonstrate the versatility of base-mediated approaches in accessing diverse pyran architectures.

Acid-Catalyzed Intramolecular Esterification Pathways

Acid-catalyzed intramolecular esterification constitutes the crucial cyclization step in 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one synthesis [1] [5]. The mechanism follows the classical Fischer esterification pathway, involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation steps [5] [6].

Concentrated sulfuric acid serves as the primary catalyst for the cyclization reaction, promoting the formation of the pyran-2-one ring system through intramolecular lactonization [1]. The reaction proceeds at elevated temperatures with glacial acetic acid serving as both solvent and dehydrating agent [1]. Research demonstrates that a 2-hour reflux period at temperatures sufficient to maintain vigorous reaction conditions ensures complete conversion of the intermediate methyl ester to the desired pyran-2-one product [1].

The Fischer esterification mechanism begins with protonation of the carbonyl oxygen by sulfuric acid, creating a more electrophilic carbon center [5]. Intramolecular nucleophilic attack by the hydroxyl group forms a tetrahedral intermediate, followed by proton transfer and elimination of water to generate the cyclic lactone [6]. The acid catalyst facilitates both the nucleophilic addition and the elimination steps by stabilizing charged intermediates [5].

Optimization studies reveal that the molar ratio of concentrated sulfuric acid to substrate significantly affects both reaction rate and yield [1]. Insufficient acid loading results in incomplete cyclization, while excessive amounts can promote unwanted side reactions including decomposition and polymerization [19]. Temperature control during the cyclization step proves critical, with optimal conditions requiring careful balance between reaction rate and product stability [1].

Comparative Analysis of Single-Step vs. Multi-Step Synthesis

Comparative analysis of synthetic approaches reveals significant differences between single-step and multi-step methodologies for 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one synthesis [1] [3]. Multi-step approaches generally provide superior control over reaction conditions and product purity, while single-step methods offer potential advantages in terms of operational simplicity and reduced waste generation [22].

The two-step synthesis protocol demonstrates consistent yields across multiple experimental conditions, with overall yields ranging from 67.90% to 69.17% [1]. Step-by-step analysis reveals that the initial Friedel-Crafts acylation consistently achieves 83.40-85.40% yield, while the subsequent cyclization step provides 80.53-81.39% yield [1]. These results indicate that both synthetic steps contribute approximately equally to overall yield limitations.

| Synthesis Approach | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Two-Step Method 1 | 85.40 | 81.00 | 69.17 | 97 |

| Two-Step Method 2 | 84.96 | 80.53 | 68.50 | 95 |

| Two-Step Method 3 | 83.40 | 81.39 | 67.90 | 98 |

| Literature Four-Step | 74.00 | 82.00 | 55.00* | 70-90* |

*Estimated based on individual step yields reported in literature [1]

Single-step approaches, while theoretically attractive, suffer from limited control over reaction selectivity and often require harsh conditions that compromise product quality [4]. The complexity of forming both carbon-carbon bonds and the lactone ring simultaneously creates competing reaction pathways that reduce overall efficiency [3]. Multi-step methodologies allow independent optimization of each transformation, resulting in higher overall yields and superior product purity [1].

Economic considerations favor multi-step synthesis for industrial applications due to the ability to isolate and purify intermediates [1]. This approach reduces the risk of batch failures and allows for quality control at each synthetic stage [15]. Additionally, multi-step processes demonstrate superior scalability, with consistent performance observed across laboratory and pilot-scale operations [1].

Optimization of Catalytic Systems for Yield Enhancement

Catalytic system optimization represents a critical factor in maximizing yields of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one synthesis [8] [22]. Research demonstrates that careful selection and optimization of catalytic conditions can significantly improve both reaction efficiency and product selectivity [8].

Aluminum trichloride loading optimization reveals that catalyst concentration directly impacts both reaction rate and yield [1]. The optimal mass ratio of aluminum trichloride to substrate provides sufficient Lewis acidity to activate the acyl chloride while avoiding excessive side reactions [16]. Studies indicate that catalyst loadings below optimal levels result in incomplete conversion, while excessive amounts promote unwanted polymerization and decomposition pathways [1].

Temperature optimization studies demonstrate the critical importance of precise thermal control throughout the synthesis [1]. The initial acylation step requires careful temperature management to control the highly exothermic nature of the Friedel-Crafts reaction [17]. Maintaining temperatures between 25-30°C during reagent addition prevents thermal runaway while ensuring adequate reaction rates [1].

| Parameter | Optimal Condition | Yield Impact | Reference Condition | Yield Difference |

|---|---|---|---|---|

| AlCl₃:Substrate Ratio | 5:2 (mass) | 85.40% | 3:2 (mass) | +3.2% |

| Reaction Temperature | 41-42°C | 85.40% | 45-50°C | +2.8% |

| Reaction Time | 4-5 hours | 85.40% | 6-8 hours | +1.5% |

| H₂SO₄ Loading | 10% w/w | 81.00% | 15% w/w | +2.1% |

Solvent selection profoundly influences catalytic efficiency in both synthetic steps [9]. Methylene chloride provides optimal solvation properties for the Friedel-Crafts acylation, while glacial acetic acid serves dual roles as solvent and dehydrating agent in the cyclization step [1]. The choice of extraction and washing solvents affects product recovery and purity, with dichloromethane demonstrating superior performance for intermediate isolation [1].

Catalyst recovery and recycling strategies offer potential for improving the economic viability of the synthesis [23]. While aluminum trichloride cannot be directly recycled due to its consumption in the reaction, the development of supported Lewis acid catalysts presents opportunities for sustainable process development [25]. Research into heterogeneous catalytic systems demonstrates promising results for related transformations, suggesting potential applications in future process optimization [22].

The α,β-unsaturated lactone structure of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one renders it susceptible to nucleophilic attack through two distinct mechanistic pathways: direct 1,2-addition to the carbonyl carbon and conjugate 1,4-addition to the β-carbon of the enone system [6] [7].

Direct Nucleophilic Addition (1,2-Addition)

Direct nucleophilic addition to the lactone carbonyl proceeds through the classical addition-elimination mechanism characteristic of ester derivatives [8]. The electronegative oxygen atom creates a partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack [6] [7]. Strong nucleophiles such as organometallic reagents, hydride sources, and amines preferentially undergo 1,2-addition under mild conditions [9] [10].

The mechanism involves initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group to generate ring-opened products [11] [8]. The activation energy for this pathway typically ranges from 15-25 kcal/mol under ambient conditions [7] [10].

Conjugate Addition (1,4-Addition)

The conjugated enone system enables Michael-type nucleophilic addition to the β-carbon adjacent to the pyran ring oxygen [6] [7] [12]. This pathway becomes dominant with weaker nucleophiles and under thermodynamically controlled conditions [10] [13].

The mechanistic sequence begins with nucleophilic attack at the β-carbon, generating a resonance-stabilized enolate anion intermediate [7] [10]. Subsequent protonation at the α-carbon yields the saturated carbonyl product while preserving the lactone ring integrity [6] [7]. The activation barrier for conjugate addition typically exceeds that of direct addition by 5-10 kcal/mol, reflecting the increased organizational requirements of the transition state [12] [14].

Substituent effects significantly influence the regioselectivity between 1,2- and 1,4-addition pathways. The bulky 2,4,4-trimethylpentyl group at C-6 introduces steric hindrance that favors 1,4-addition by reducing accessibility to the carbonyl carbon [13] [14]. Electronic effects of the methyl substituent at C-4 modestly activate the β-position toward nucleophilic attack through hyperconjugative stabilization [7] [14].

Retro-Diels-Alder Decomposition Pathways

Thermal decomposition of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one occurs primarily through retro-Diels-Alder fragmentation, a pericyclic reaction that cleaves the pyran-2-one ring system under elevated temperatures [15] [16] [17].

Thermal Decomposition Mechanism

The retro-Diels-Alder reaction proceeds through a concerted mechanism involving simultaneous breaking of two σ-bonds and formation of three π-bonds [18] [19]. The process requires substantial thermal activation, with typical reaction temperatures exceeding 200°C for appreciable reaction rates [20] [17].

For 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, the primary decomposition pathway involves cleavage of the C-O bond adjacent to the carbonyl group and the C-C bond linking the methyl-substituted carbon to the ring oxygen [16] [20]. This fragmentation pattern generates carbon dioxide as a stable leaving group and forms a conjugated diene intermediate [20] [17].

The activation energy for thermal decomposition ranges from 45-65 kcal/mol, significantly higher than nucleophilic addition pathways [16] [19]. The entropic component of the reaction becomes increasingly favorable at elevated temperatures, driving the equilibrium toward decomposition products [19] [17].

Substituent Effects on Decomposition Kinetics

The methyl substituent at C-4 and the branched alkyl chain at C-6 substantially influence decomposition kinetics and product distribution [16] [21]. Electronic effects of substituents alter the energy gap between the highest occupied molecular orbital (HOMO) of the substrate and the lowest unoccupied molecular orbital (LUMO) of the incipient products, affecting the reaction barrier [21] [17].

Steric effects become pronounced during the transition state, where the developing products must accommodate the spatial requirements of substituents [16] [21]. The bulky 2,4,4-trimethylpentyl group may impede certain decomposition pathways while favoring others based on conformational accessibility [21] [22].

Reductive Transformations Under Heterogeneous Catalysis

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one undergoes selective reduction under heterogeneous catalytic conditions, primarily targeting the α,β-unsaturated system and the lactone carbonyl group [23] [24] [25].

Hydrogenation of the Conjugated Double Bond

Heterogeneous hydrogenation using palladium, platinum, or nickel catalysts selectively reduces the C=C double bond while preserving the lactone functionality under mild conditions [24] [26]. The reaction proceeds through surface-adsorbed intermediates where hydrogen atoms add across the double bond in a syn-fashion [27] [24].

Palladium on barium sulfate (Pd/BaSO₄) demonstrates exceptional selectivity for olefin reduction in the presence of the lactone carbonyl [26]. The catalyst surface coordinates the alkene moiety, facilitating hydrogen transfer while the bulky alkyl substituent provides steric protection for the carbonyl group [24] [26].

Reaction conditions typically involve hydrogen pressures of 1-10 atmospheres and temperatures ranging from room temperature to 100°C [23] [24]. The activation energy for heterogeneous hydrogenation approximates 10-20 kcal/mol, making this transformation kinetically accessible under relatively mild conditions [24] [28].

Lactone Reduction to Diol Products

Complete reduction of the lactone carbonyl requires more forcing conditions and specialized catalyst systems [23] [25] [29]. Copper-based catalysts supported on alumina or silica demonstrate high activity for lactone hydrogenation, converting the cyclic ester to the corresponding diol [25] [29].

The mechanism involves initial coordination of the lactone carbonyl to the metal surface, followed by stepwise addition of hydrogen atoms [27] [30]. Ring opening occurs during the reduction process, yielding linear diol products with retention of the carbon skeleton [25] [29].

Reaction selectivity depends critically on catalyst composition, support material, and reaction conditions [23] [25]. Temperature control proves essential, as excessive heating promotes side reactions including dehydration and rearrangement pathways [31] [29].

Catalyst Design and Optimization

Heterogeneous catalyst design for selective lactone reduction involves balancing activity, selectivity, and stability requirements [32] [31] [25]. Cobalt nanocatalysts supported on nitrogen-modified alumina demonstrate exceptional performance for reductive transformations while maintaining environmental compatibility [31].

Catalyst preparation methods significantly influence performance characteristics [23] [31]. Impregnation techniques using metal nitrate precursors followed by controlled reduction generate highly dispersed active sites with enhanced catalytic activity [31] [25].

Surface modification through nitrogen incorporation improves catalyst stability and selectivity by modulating electronic properties of the active metal centers [31] [33]. These modifications reduce catalyst deactivation through coking and metal sintering during extended reaction periods [32] [31].

Cycloaddition Reactivity With Strained Alkynes

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one participates in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes, demonstrating enhanced reactivity compared to unstrained alkyne dienophiles [34] [35] [36].

Inverse Electron Demand Diels-Alder Mechanism

The IEDDA reaction proceeds through a concerted but asynchronous mechanism where the electron-deficient pyran-2-one acts as the diene component and the electron-rich strained alkyne serves as the dienophile [35] [37] [36]. The reaction exhibits normal electron demand characteristics, with the HOMO of the alkyne interacting with the LUMO of the pyran-2-one [35] [38].

Computational studies reveal that ring strain in cycloalkynes substantially reduces activation barriers through three distinct mechanisms: decreased distortion energy in the transition state, reduced HOMO-LUMO energy gaps, and enhanced orbital overlap interactions [35] [36]. These factors combine to accelerate cycloaddition rates by five to six orders of magnitude compared to acyclic alkynes [35].

For bicyclo[6.1.0]nonyne (BCN) derivatives, the activation energy for cycloaddition with pyran-2-ones ranges from 12-18 kcal/mol, significantly lower than thermal retro-Diels-Alder decomposition [37] [36]. This kinetic accessibility enables reactions to proceed under mild conditions compatible with biological applications [39] [36].

Regioselectivity and Stereochemical Outcomes

The regioselectivity of IEDDA reactions depends on the electronic properties of both reaction partners and the steric environment around the reactive sites [37] [38]. For 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, the methyl substituent at C-4 influences the electronic distribution within the diene system, affecting the preferred regioisomer formation [37] [38].

Strained alkynes with different ring sizes exhibit varying reactivity patterns [35] [40]. Cycloheptyne demonstrates the highest reactivity due to optimal ring strain, while larger ring systems show progressively decreased reaction rates [35] [36]. The bicyclic structure of BCN derivatives provides an optimal balance between ring strain and synthetic accessibility [39] [36].

Secondary interactions can significantly influence both reaction rates and regioselectivity [41]. Boronate ester formation between appropriately substituted reaction partners enhances cycloaddition efficiency while providing complete regiocontrol [41].

Applications in Click Chemistry

The combination of mild reaction conditions, high selectivity, and bioorthogonal character makes pyran-2-one cycloadditions valuable for click chemistry applications [42] [36] [43]. The reaction proceeds efficiently in aqueous media and biological environments without copper catalysis, avoiding cytotoxicity concerns [39] [36].

Product formation involves initial cycloaddition followed by rapid elimination of carbon dioxide, generating aromatic products with enhanced stability [17] [36] [38]. This click-and-release strategy enables targeted delivery of bioactive molecules and provides a mechanism for controlled compound activation [42] [36].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard